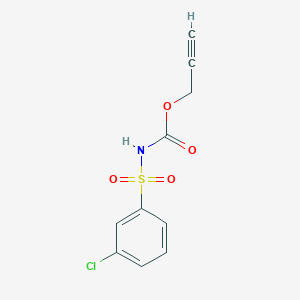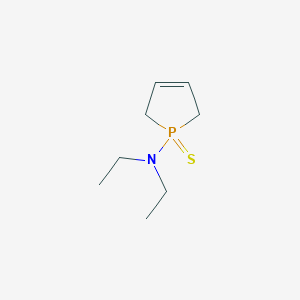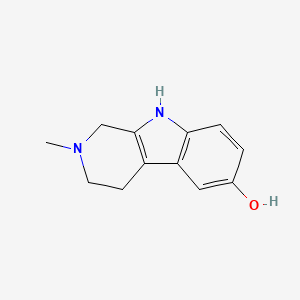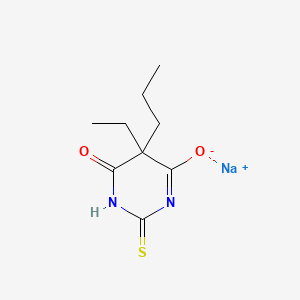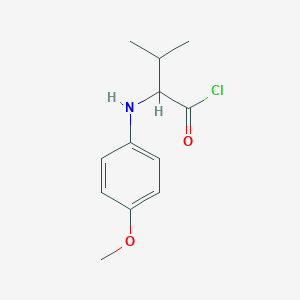
N-(4-Methoxyphenyl)valyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)valyl chloride: is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a valyl group attached to a 4-methoxyphenyl ring through an amide linkage, with a chloride substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)valyl chloride typically involves the reaction of 4-methoxyaniline with valeryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{4-Methoxyaniline} + \text{Valeryl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methoxyphenyl)valyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: N-(4-Methoxyphenyl)valyl amine, N-(4-Methoxyphenyl)valyl alcohol, or N-(4-Methoxyphenyl)valyl thiol.
Hydrolysis: N-(4-Methoxyphenyl)valeric acid.
Reduction: N-(4-Methoxyphenyl)valyl amine.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)valyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify peptides and proteins, aiding in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicinal Chemistry: It serves as a building block for the development of potential drug candidates, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound can be utilized in the synthesis of functional materials, such as polymers and nanomaterials, with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)valyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, such as amino groups on proteins or peptides. This acylation can alter the structure and function of the target molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(4-Methoxyphenyl)acetyl chloride
- N-(4-Methoxyphenyl)butyryl chloride
- N-(4-Methoxyphenyl)isovaleryl chloride
Comparison: N-(4-Methoxyphenyl)valyl chloride is unique due to the presence of the valyl group, which imparts specific steric and electronic properties Compared to N-(4-Methoxyphenyl)acetyl chloride, it has a longer carbon chain, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
64823-70-7 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-3-methylbutanoyl chloride |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)11(12(13)15)14-9-4-6-10(16-3)7-5-9/h4-8,11,14H,1-3H3 |
Clé InChI |
LDBMUEATVZUJTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)Cl)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
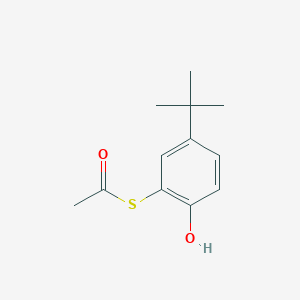
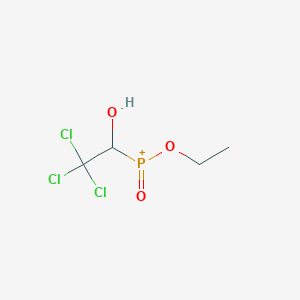
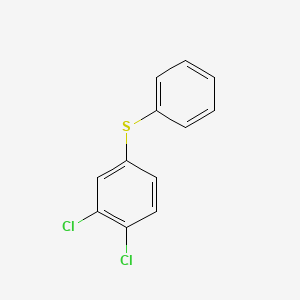
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
